molecular formula C10H9N3O B2923303 (1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone CAS No. 354996-72-8

(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone

Cat. No.: B2923303
CAS No.: 354996-72-8
M. Wt: 187.202
InChI Key: RFNOWHJPQDMYLI-UHFFFAOYSA-N
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Description

(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents such as acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d][1,2,3]triazol-1-yl)(methyl)methanone
  • 1H-benzo[d][1,2,3]triazol-1-yl)(ethyl)methanone
  • 1H-benzo[d][1,2,3]triazol-1-yl)(propyl)methanone

Uniqueness

(1H-benzo[d][1,2,3]triazol-1-yl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

benzotriazol-1-yl(cyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(7-5-6-7)13-9-4-2-1-3-8(9)11-12-13/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNOWHJPQDMYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0C solution of benzotriazole (5.05 g, 42.39 mmol) in CH2Cl2 (100 mL) was added dropwise triethylamine (9.0 ml, 64.57 mmol) followed by cyclopropyl carbonyl chloride (4.2 ml, 46.28 mmol). The mixture was stirred at rt for 1 h and then quenched with a solution of 2N aqueous HCl (75 ml). The organic phase was washed with 2 N HCl (2×75 mL) and water (100 ml), dried with MgSO4 and concentrated in vacuo. The solid residue was washed with hexenes, filtered and dried to yield 1-(cyclopropylcarbonyl)-1H-1,2,3-benzotriazole as a white solid (5.92 g, 75%).
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two

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